2-bromo-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide
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Overview
Description
2-bromo-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide is a complex organic compound characterized by its unique structural features. This compound contains a bromine atom, an indole moiety, and a benzohydrazide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Hydrazide Formation: The brominated indole is reacted with benzohydrazide in the presence of a base such as sodium acetate to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable and reactive nature.
Mechanism of Action
The mechanism by which 2-bromo-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The indole moiety can engage in π-π stacking interactions, while the hydrazide group can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide
- 2-chloro-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide
- 2-fluoro-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide
Uniqueness
The uniqueness of 2-bromo-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide lies in its bromine atom, which can be selectively substituted, providing a versatile platform for further chemical modifications. This makes it particularly valuable in synthetic chemistry and drug development.
Properties
Molecular Formula |
C26H29BrN4O2 |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
2-bromo-N-[2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]iminobenzamide |
InChI |
InChI=1S/C26H29BrN4O2/c1-25(2)12-17-13-26(3,14-25)15-30(17)16-31-21-11-7-5-9-19(21)22(24(31)33)28-29-23(32)18-8-4-6-10-20(18)27/h4-11,17,33H,12-16H2,1-3H3 |
InChI Key |
WRMBTDCDXGXFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CN3C4=CC=CC=C4C(=C3O)N=NC(=O)C5=CC=CC=C5Br)C)C |
Origin of Product |
United States |
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